molecular formula C19H21N5O2 B2730442 2-(1-methyl-1H-indol-3-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide CAS No. 1396686-13-7

2-(1-methyl-1H-indol-3-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide

Cat. No.: B2730442
CAS No.: 1396686-13-7
M. Wt: 351.41
InChI Key: QCVVPOQZPGKISA-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-indol-3-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide is a synthetic organic compound that features a complex structure combining an indole ring, a pyrimidine ring, and a morpholine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-indol-3-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide typically involves multiple steps:

    Formation of the Indole Derivative: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Methylation: The indole derivative is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Acylation: The methylated indole undergoes acylation with chloroacetyl chloride to form the acetamide intermediate.

    Pyrimidine Ring Formation: The pyrimidine ring is synthesized separately, often starting from a suitable diamine and a diketone under cyclization conditions.

    Morpholine Substitution: The pyrimidine derivative is then reacted with morpholine under nucleophilic substitution conditions.

    Final Coupling: The indole acetamide and the morpholinopyrimidine are coupled using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the pyrimidine ring, using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Alkylated morpholine derivatives.

Scientific Research Applications

2-(1-methyl-1H-indol-3-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-indol-3-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and pyrimidine rings can engage in hydrogen bonding and π-π interactions with target proteins, potentially modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(1-methyl-1H-indol-3-yl)-N-(4-pyrimidinyl)acetamide: Lacks the morpholine ring, which may affect its solubility and biological activity.

    2-(1-methyl-1H-indol-3-yl)-N-(6-piperidinopyrimidin-4-yl)acetamide: Contains a piperidine ring instead of morpholine, potentially altering its pharmacokinetic properties.

Uniqueness

2-(1-methyl-1H-indol-3-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide is unique due to the presence of the morpholine ring, which can influence its interaction with biological targets and improve its pharmacological profile compared to similar compounds.

Properties

IUPAC Name

2-(1-methylindol-3-yl)-N-(6-morpholin-4-ylpyrimidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-23-12-14(15-4-2-3-5-16(15)23)10-19(25)22-17-11-18(21-13-20-17)24-6-8-26-9-7-24/h2-5,11-13H,6-10H2,1H3,(H,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVVPOQZPGKISA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NC3=CC(=NC=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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